1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with an ethylamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the primary amine.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Fluoro-4-methylphenyl)-ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, and other physiological processes.
Comparison with Similar Compounds
2-Fluoroamphetamine (2-FA): Similar structure but lacks the methyl group on the phenyl ring.
4-Fluoroamphetamine (4-FA): Similar structure but with the fluorine atom at the para position.
2-Methylamphetamine (2-MA): Similar structure but lacks the fluorine atom.
Uniqueness: 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMOBWVKIVIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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